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Compound of Interest

Compound Name: Allyl 2-furoate

Cat. No.: B1265727 Get Quote

For researchers, scientists, and professionals in drug development, accurate structural

elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose. This

guide provides a comparative framework for the validation of the ¹H NMR spectrum of allyl 2-
furoate, a key intermediate in various synthetic pathways. We will explore the expected

spectral features, provide a detailed experimental protocol for data acquisition, and present a

comparative analysis with related structures.

Expected ¹H NMR Spectral Data for Allyl 2-furoate
The structure of allyl 2-furoate contains two key functionalities: a 2-substituted furan ring and

an allyl group. The ¹H NMR spectrum is therefore expected to exhibit characteristic signals for

the protons of both moieties. Based on established chemical shift ranges and spin-spin

coupling patterns, the anticipated data is summarized in Table 1.

Table 1: Predicted and Comparative ¹H NMR Data for Allyl 2-furoate and Related Esters (in

CDCl₃)
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Proton

Assignment

(Allyl 2-

furoate)

Predicted

Chemical

Shift (ppm)

Predicted

Multiplicity

Predicted

Coupling

Constants

(J, Hz)

Reference

Chemical

Shift (Allyl

Esters, ppm)

Reference

Chemical

Shift (Furan

Esters, ppm)

H-5 (Furan) 7.55 - 7.65 dd J = 1.8, 0.8 - ~7.6

H-3 (Furan) 7.15 - 7.25 dd J = 3.6, 0.8 - ~7.2

H-4 (Furan) 6.45 - 6.55 dd J = 3.6, 1.8 - ~6.5

H-b (Allyl, -

CH=)
5.90 - 6.10 ddt

J = 17.2,

10.5, 5.5
5.8 - 6.1 -

H-c (Allyl,

=CH₂, trans)
5.30 - 5.45 dq J = 17.2, 1.5 5.2 - 5.4 -

H-c' (Allyl,

=CH₂, cis)
5.20 - 5.35 dq J = 10.5, 1.5 5.1 - 5.3 -

H-a (Allyl, -

OCH₂-)
4.75 - 4.85 dt J = 5.5, 1.5 4.5 - 4.8 -

Note: Predicted values are based on empirical data for similar functional groups. Reference

ranges are compiled from various sources for general allyl and furan-containing esters.

Experimental Protocol for ¹H NMR Spectrum
Acquisition
To obtain a high-quality ¹H NMR spectrum of allyl 2-furoate for validation, the following

experimental protocol is recommended:

1. Sample Preparation:

Dissolve approximately 5-10 mg of purified allyl 2-furoate in 0.6-0.7 mL of deuterated
chloroform (CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:
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Spectrometer: 400 MHz or higher field NMR spectrometer.
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Acquisition Parameters:
Spectral Width: -2 to 12 ppm
Number of Scans: 16 to 64 (depending on sample concentration)
Relaxation Delay (d1): 2-5 seconds
Acquisition Time (aq): 3-4 seconds
Processing Parameters:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum manually.
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate all signals.

Workflow for Spectral Validation
The process of validating an experimental ¹H NMR spectrum involves a logical progression

from data acquisition to structural confirmation. The following diagram illustrates this workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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